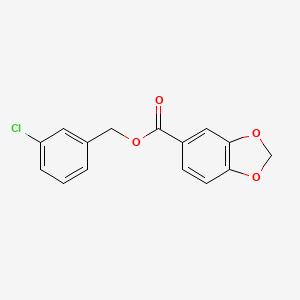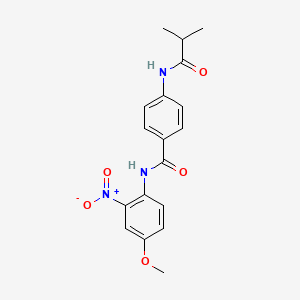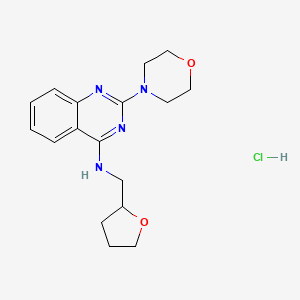
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate
Übersicht
Beschreibung
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate, also known as CBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBDC belongs to the class of benzodioxole derivatives and is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to interact with various biological targets such as receptors and enzymes. 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to interact with the cannabinoid receptors, which are involved in several physiological processes such as pain sensation, appetite, and mood regulation. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for drug development. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied, and its pharmacological properties are well characterized. However, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate. One potential direction is to investigate the potential of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, more research is needed to understand the mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate and its interaction with various biological targets. Furthermore, the potential of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate as a therapeutic agent for the treatment of neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS) should be explored. Finally, the development of novel formulations and delivery systems for 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate could improve its pharmacokinetic properties and increase its efficacy.
Wissenschaftliche Forschungsanwendungen
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-3-1-2-10(6-12)8-18-15(17)11-4-5-13-14(7-11)20-9-19-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCBDDLDHAYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-benzyl-3-pyrrolidinyl)methyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4105270.png)
![10-(4-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4105277.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4105282.png)
![3-(diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4105307.png)
![7-(3-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4105313.png)

![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4105327.png)
![N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4105348.png)


![1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4105369.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4105371.png)